molecular formula C9H12O3 B13407004 4-Ipomeanol-d6

4-Ipomeanol-d6

Cat. No.: B13407004
M. Wt: 174.23 g/mol
InChI Key: RJYQLMILDVERHH-DTHBTZQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ipomeanol-d6 typically involves the incorporation of deuterium atoms into the 4-Ipomeanol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

The use of deuterated solvents and reagents in large-scale reactions would be essential to produce sufficient quantities of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-Ipomeanol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring, ketone group, and alcohol group present in the molecule contribute to its reactivity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of an epoxide, while reduction of the ketone group results in a secondary alcohol .

Scientific Research Applications

4-Ipomeanol-d6 has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12O3

Molecular Weight

174.23 g/mol

IUPAC Name

3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D

InChI Key

RJYQLMILDVERHH-DTHBTZQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O

Canonical SMILES

CC(CCC(=O)C1=COC=C1)O

Origin of Product

United States

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